molecular formula C7H13NO3 B13253518 6-(Methoxymethyl)-6-methylmorpholin-3-one

6-(Methoxymethyl)-6-methylmorpholin-3-one

Cat. No.: B13253518
M. Wt: 159.18 g/mol
InChI Key: MWWZKFOOXHSRPQ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-6-methylmorpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with methoxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-6-methylmorpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the methoxymethyl and methyl groups. This can be achieved through the reaction of the morpholine derivative with methoxymethyl chloride and methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-6-methylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted morpholine derivatives depending on the substituents used.

Scientific Research Applications

6-(Methoxymethyl)-6-methylmorpholin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties such as conductivity and stability.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-6-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methylmorpholin-3-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    6-(Methoxymethyl)morpholin-3-one: Lacks the methyl group, leading to variations in its biological activity and applications.

Uniqueness

6-(Methoxymethyl)-6-methylmorpholin-3-one is unique due to the presence of both methoxymethyl and methyl groups on the morpholine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

6-(methoxymethyl)-6-methylmorpholin-3-one

InChI

InChI=1S/C7H13NO3/c1-7(5-10-2)4-8-6(9)3-11-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

MWWZKFOOXHSRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)CO1)COC

Origin of Product

United States

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